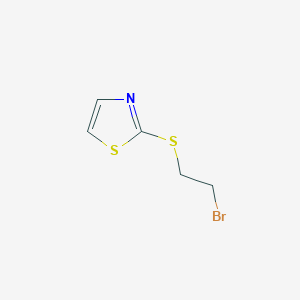
2-Bromo-1-(1,3-thiazol-2-ylthio)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1,3-thiazol-2-ylthio)ethane is a useful research compound. Its molecular formula is C5H6BrNS2 and its molecular weight is 224.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the potential of 2-Bromo-1-(1,3-thiazol-2-ylthio)ethane as an antimicrobial agent. The thiazole ring in its structure is known for conferring biological activity against various pathogens.
Case Study: Antimicrobial Screening
A study investigated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. The mode of action was attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
| Compound | Activity | Target Pathogen |
|---|---|---|
| This compound | Moderate | E. coli |
| This compound | High | S. aureus |
| This compound | Significant | C. albicans |
Anticancer Potential
The anticancer properties of thiazole derivatives have been widely studied, with promising results for compounds containing the thiazole moiety.
Case Study: Anticancer Activity
In a recent investigation, derivatives of this compound were evaluated for their cytotoxic effects on human breast adenocarcinoma cell lines (MCF7). The study utilized the Sulforhodamine B assay to assess cell viability. Results showed that certain derivatives displayed potent anticancer activity, leading to significant reductions in cell proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.5 | MCF7 |
| Control Drug (Doxorubicin) | 0.5 | MCF7 |
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.
Propiedades
Fórmula molecular |
C5H6BrNS2 |
|---|---|
Peso molecular |
224.1 g/mol |
Nombre IUPAC |
2-(2-bromoethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3H2 |
Clave InChI |
VCESIGQWGFUFOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)SCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















